molecular formula C18H21NO2 B4090222 N-benzyl-N-methyl-2-phenoxybutanamide

N-benzyl-N-methyl-2-phenoxybutanamide

Cat. No.: B4090222
M. Wt: 283.4 g/mol
InChI Key: SJABKTFQWQYFLI-UHFFFAOYSA-N
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Description

N-benzyl-N-methyl-2-phenoxybutanamide is a synthetic amide derivative characterized by a butanamide backbone substituted with a phenoxy group at the 2-position and benzyl/methyl groups on the nitrogen atom. The benzyl and phenoxy moieties may enhance lipophilicity, influencing pharmacokinetic properties such as membrane permeability or metabolic stability.

Properties

IUPAC Name

N-benzyl-N-methyl-2-phenoxybutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-3-17(21-16-12-8-5-9-13-16)18(20)19(2)14-15-10-6-4-7-11-15/h4-13,17H,3,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJABKTFQWQYFLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N(C)CC1=CC=CC=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-methyl-2-phenoxybutanamide typically involves the reaction of N-methyl-2-phenoxybutanamide with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:

N-methyl-2-phenoxybutanamide+benzyl chlorideThis compound+HCl\text{N-methyl-2-phenoxybutanamide} + \text{benzyl chloride} \rightarrow \text{this compound} + \text{HCl} N-methyl-2-phenoxybutanamide+benzyl chloride→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-methyl-2-phenoxybutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-benzyl-N-methyl-2-phenoxybutanamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-N-methyl-2-phenoxybutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name Substituents (N-position) Phenoxy Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
N-benzyl-N-methyl-2-phenoxybutanamide Benzyl, methyl 2 C₁₈H₂₁NO₂ 283.37 (calculated) Hypothesized use in drug design due to balanced lipophilicity
N-(diphenylmethyl)-2-phenylbutanamide Diphenylmethyl 2 (phenyl) C₂₃H₂₃NO 329.44 Higher molecular weight; potential for π-π interactions in catalysis
N-(2-furylmethyl)-4-phenoxybutanamide 2-Furylmethyl 4 C₁₅H₁₇NO₃ 259.30 Polar furan group may enhance solubility; phenoxy at 4-position alters steric effects

Key Observations

Substituent Effects on Lipophilicity: The benzyl and methyl groups in this compound likely confer moderate lipophilicity, balancing solubility and membrane permeability. The 2-furylmethyl substituent in N-(2-furylmethyl)-4-phenoxybutanamide introduces a heterocyclic oxygen, improving polarity and possibly metabolic stability compared to purely aromatic substituents .

Phenoxy Position and Reactivity: The 2-phenoxy group in the target compound may influence conformational flexibility and steric hindrance around the amide bond, affecting interactions with biological targets or metal catalysts.

Applications in Catalysis :

  • While N-(diphenylmethyl)-2-phenylbutanamide’s diphenylmethyl group supports π-π stacking in catalytic systems, the target compound’s benzyl/methyl groups might favor smaller active sites in enzyme inhibition or asymmetric synthesis .

Research Findings and Functional Insights

  • Synthetic Feasibility: The synthesis of this compound would likely follow amide coupling strategies similar to those used for N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, where acyl chlorides or activated carboxylic acids react with amines .
  • Thermodynamic Stability : Predicted boiling points (e.g., 535.8°C for N-(diphenylmethyl)-2-phenylbutanamide) suggest high thermal stability, a trait shared by the target compound due to aromatic substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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